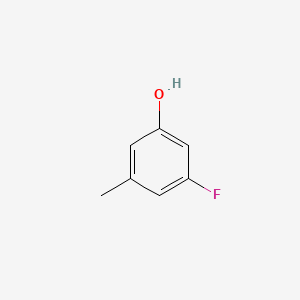

3-Fluoro-5-methylphenol

Description

Properties

IUPAC Name |

3-fluoro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMBVFCWNCCREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393550 | |

| Record name | 3-Fluoro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216976-31-7 | |

| Record name | 3-Fluoro-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216976-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-methylphenol

CAS Number: 216976-31-7

This technical guide provides a comprehensive overview of 3-Fluoro-5-methylphenol (also known as 5-Fluoro-m-cresol), a fluorinated aromatic organic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, plausible synthetic routes, potential applications, and safety information.

Chemical and Physical Properties

This compound is a substituted phenol featuring both a fluorine atom and a methyl group on the aromatic ring. These substitutions are significant in medicinal chemistry, as fluorination can enhance metabolic stability and binding affinity of drug candidates. The compound is typically a liquid or a low-melting solid at room temperature.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 216976-31-7 | [2][3] |

| Molecular Formula | C₇H₇FO | [2][3] |

| Molecular Weight | 126.13 g/mol | [3] |

| Appearance | Liquid or white crystalline solid | [1] |

| Boiling Point | 199.8 °C at 760 mmHg | [2] |

| Melting Point | ~46-48 °C | [1] |

| Density | 1.164 g/cm³ | N/A |

| Flash Point | 88.2 °C | [2] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Room temperature | [2] |

| Solubility | Low solubility in water; soluble in organic solvents. | [1] |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Synthesis from 3-Amino-5-fluorotoluene

This protocol is a representative example based on the well-established Sandmeyer-type reaction for converting anilines to phenols.

Materials:

-

3-Amino-5-fluorotoluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-5-fluorotoluene in a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C with an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature must be strictly controlled to remain between 0-5 °C to ensure the stability of the diazonium salt intermediate.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Hydrolysis:

-

Gently heat the solution containing the diazonium salt to approximately 50-60 °C. The diazonium salt will decompose, releasing nitrogen gas and forming the corresponding phenol.

-

Maintain this temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any residual acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

-

Below is a conceptual workflow for this synthetic approach.

Biological Activity and Potential Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The incorporation of a fluorine atom into organic molecules is a common strategy in drug design to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability. Phenolic compounds, in general, are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties.

While there is no specific, publicly available research detailing the direct biological activity or signaling pathway modulation of this compound, its structural similarity to other biologically active phenols suggests it could be a candidate for screening in various assays. A related compound, 3-fluoro-2-methylphenol, is utilized in the synthesis of molecules that modulate the ROR-gamma-t pathway, which is involved in inflammatory diseases.[4] This suggests that derivatives of this compound could be explored for similar therapeutic targets.

A general workflow for assessing the biological activity of a novel compound like this compound is outlined below.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and may cause skin irritation and serious eye damage. It is also suspected of causing respiratory irritation. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H335: May cause respiratory irritation. |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier. This compound is intended for research use only and is not for diagnostic or therapeutic use.[3]

References

Synthesis of 3-Fluoro-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Fluoro-5-methylphenol, a valuable intermediate in the development of novel pharmaceuticals and other specialty chemicals. The primary synthetic route proceeds through the diazotization of 3-fluoro-5-methylaniline followed by the hydrolysis of the resulting diazonium salt. This method offers a reliable and scalable approach to producing this key building block.

Introduction

This compound, also known as 5-fluoro-m-cresol, is an aromatic organic compound with the chemical formula C₇H₇FO. Its structure incorporates a phenol ring substituted with a fluorine atom and a methyl group at the 3 and 5 positions, respectively. This substitution pattern makes it a crucial precursor for the synthesis of a variety of complex molecules, particularly in the agrochemical and pharmaceutical industries where the introduction of fluorine can enhance metabolic stability and binding affinity of target compounds.

Primary Synthetic Pathway: Diazotization of 3-Fluoro-5-methylaniline

The most common and well-established method for the synthesis of this compound involves a two-step process starting from 3-fluoro-5-methylaniline:

-

Diazotization: The primary amine group of 3-fluoro-5-methylaniline is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Hydrolysis: The resulting 3-fluoro-5-methyldiazonium salt is then hydrolyzed by heating the aqueous solution. The diazonium group is an excellent leaving group and is replaced by a hydroxyl group, yielding this compound. The evolution of nitrogen gas drives the reaction to completion.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from analogous and well-established procedures for the hydrolysis of aryldiazonium salts.

Materials:

-

3-Fluoro-5-methylaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Urea

-

Water

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Four-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Steam distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Step 1: Diazotization of 3-Fluoro-5-methylaniline

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-fluoro-5-methylaniline in aqueous sulfuric acid. For every 1.0 equivalent of the aniline, use approximately 3-4 equivalents of sulfuric acid and enough water to ensure dissolution while maintaining a stirrable mixture.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (approximately 1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the 3-fluoro-5-methyldiazonium salt. A small amount of urea can be added to quench any excess nitrous acid.

Step 2: Hydrolysis of the Diazonium Salt

-

In a separate large flask equipped for steam distillation, bring a quantity of water containing a small amount of urea to a boil.

-

Slowly add the cold diazonium salt solution dropwise into the boiling water. The rate of addition should be controlled to match the rate of steam distillation. This technique helps to minimize the formation of tarry by-products by keeping the concentration of the diazonium salt low in the hot solution.[1]

-

The hydrolysis reaction will proceed with the evolution of nitrogen gas, and the this compound product will co-distill with the steam.[1]

-

Continue the steam distillation until the distillate is no longer cloudy and no more organic product is observed coming over. The distillation temperature is typically maintained around 98-102 °C.[1]

Work-up and Purification

-

Collect the distillate, which will be a two-phase mixture of water and this compound.

-

Separate the organic layer. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (2-3 times) to recover any dissolved product.

-

Combine all organic extracts and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data

| Parameter | Value/Condition |

| Starting Material | 3-Fluoro-5-methylaniline |

| Key Reagents | Sodium Nitrite, Sulfuric Acid |

| Diazotization Temp. | 0-5 °C |

| Hydrolysis Method | Steam Distillation |

| Hydrolysis Temp. | 98-102 °C[1] |

| Reported Analogous Yield | >90%[1] |

Visualizations

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

-

The reactions should be carried out in a well-ventilated fume hood.

-

Nitrogen gas is evolved during the hydrolysis step. Ensure adequate ventilation.

Conclusion

The synthesis of this compound via the diazotization of 3-fluoro-5-methylaniline is a robust and efficient method suitable for laboratory-scale and potentially industrial-scale production. Careful control of reaction temperature during the diazotization step and the use of steam distillation for the hydrolysis are key to achieving high yields and purity. This technical guide provides a comprehensive overview and a detailed procedural framework to aid researchers and chemists in the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-5-methylphenol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Understanding these properties is crucial for its effective handling, application in synthetic protocols, and for ensuring safety in the laboratory and industrial settings.

Core Physical and Chemical Properties

This compound, also known as 5-fluoro-m-cresol, is an organic compound with the chemical formula C7H7FO.[1][3] Its structure consists of a phenol ring substituted with a fluorine atom and a methyl group at positions 3 and 5, respectively. The presence of the electronegative fluorine atom can influence the compound's acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The physical state of this compound can be described as either a white crystalline solid or a liquid, which is consistent with its reported melting point being close to ambient temperatures.[1][4]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 126.13 | g/mol |

| Melting Point | 46 - 48 | °C |

| Boiling Point | 199.8 - 250 | °C at 760 mmHg |

| Density | 1.164 | g/cm³ |

| Flash Point | 88.2 | °C |

| Vapor Pressure | 0.237 | mmHg at 25°C |

| Refractive Index | 1.52 | |

| pKa | 9.08 ± 0.10 | (Predicted) |

Note: The boiling point is reported with a notable range across different sources, which may reflect variations in experimental conditions or purity of the samples.

Experimental Protocols

Determination of Melting Point

The melting point of a solid is determined as the temperature range over which it changes state from solid to liquid. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Distillation Method):

-

A sample of this compound is placed in a distillation flask.

-

The flask is connected to a condenser and a collection flask. A thermometer is placed in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the given atmospheric pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to 3-Fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-5-methylphenol (CAS No: 216976-31-7), a fluorinated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. This document summarizes its known quantitative data, outlines a plausible experimental protocol for its synthesis, and discusses its predicted spectroscopic characteristics. Due to the limited availability of public domain experimental data, some information presented herein is based on established chemical principles and data from analogous structures.

Chemical Structure and Properties

This compound, also known as 5-fluoro-m-cresol, is a disubstituted phenol with the chemical formula C₇H₇FO.[1][2] The structure consists of a benzene ring substituted with a hydroxyl group, a fluorine atom, and a methyl group at positions 1, 3, and 5, respectively.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 216976-31-7 | [1][2] |

| Molecular Formula | C₇H₇FO | [1][2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Appearance | Reported as both a liquid and a solid (white crystals or granules) | [1][3] |

| Boiling Point | 199.8 °C at 760 mmHg | [1] |

| Melting Point | Approximately 46-48 °C | [3] |

| Density | 1.164 g/cm³ (predicted) | ChemBK |

| Flash Point | 88.2 °C | [1] |

| Solubility | Low solubility in water; good solubility in organic solvents.[3] | [3] |

Safety Information

This compound is classified as a hazardous substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

| Hazard | GHS Pictogram | Hazard Statement |

| Corrosive | GHS05 | H314: Causes severe skin burns and eye damage.[1] |

| Harmful | GHS07 | H302: Harmful if swallowed.[1] |

| Serious Eye Damage | GHS05 | H318: Causes serious eye damage.[1] |

Synthesis of this compound

Proposed Experimental Protocol: Diazotization-Hydrolysis of 3-fluoro-5-methylaniline

Materials:

-

3-fluoro-5-methylaniline

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite

-

Copper (II) sulfate (catalyst)

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for synthesis and distillation

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a stoichiometric excess of concentrated sulfuric acid.

-

Cool the acid in an ice-salt bath to below 5 °C.

-

Slowly add 3-fluoro-5-methylaniline to the cold sulfuric acid with continuous stirring, maintaining the temperature below 5 °C.

-

Prepare a concentrated aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture. The temperature must be strictly controlled and kept below 5 °C to prevent the decomposition of the diazonium salt. The addition is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

-

Hydrolysis:

-

In a separate reaction vessel equipped for heating and distillation, prepare an aqueous solution of copper (II) sulfate.

-

Heat the copper sulfate solution to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. The diazonium salt will hydrolyze to form this compound, evolving nitrogen gas. The rate of addition should be controlled to manage the effervescence.

-

The crude this compound will steam distill with the water. Collect the distillate.

-

-

Work-up and Purification:

-

The collected distillate will be a two-phase mixture. Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Combine all organic fractions and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

Predicted Spectroscopic Data

As of the date of this publication, experimental spectroscopic data for this compound is not widely available. The following are predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show the following signals:

-

Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.5-7.5 ppm). Due to the fluorine substitution, these protons will exhibit coupling with the ¹⁹F nucleus, resulting in doublets or doublet of doublets.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show seven distinct signals:

-

Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine (C-F) and the adjacent carbons will show characteristic coupling constants (J-coupling). The carbon bearing the fluorine (C3) will appear as a doublet with a large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 126. Common fragmentation patterns for phenols include the loss of CO (m/z = 98) and potentially the loss of a methyl radical (m/z = 111).

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, halogenated phenols, in general, are known to exhibit a range of biological effects, including antimicrobial and anticancer activities. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule by increasing its metabolic stability and binding affinity to target proteins.

It is plausible that this compound could interact with various cellular signaling pathways, a common characteristic of phenolic compounds. Potential pathways of interest for future research could include:

-

MAPK/ERK Pathway: Often involved in cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: A crucial pathway in regulating cell growth and apoptosis.

-

NF-κB Pathway: A key regulator of inflammatory responses.

Further research is required to elucidate any specific biological activities and mechanisms of action for this compound.

Conclusion

This compound is a halogenated phenol with well-defined physical properties. While detailed experimental data on its synthesis and spectroscopic characterization are limited in the public domain, established chemical principles allow for the prediction of its properties and the development of a plausible synthetic route. Its structure suggests potential for interesting biological activity, warranting further investigation by researchers in drug discovery and related fields. This guide serves as a foundational resource to stimulate and support future research on this compound.

References

Spectroscopic Profile of 3-Fluoro-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-Fluoro-5-methylphenol. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and provides comprehensive, generalized experimental protocols for acquiring and analyzing the necessary data. The information herein is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds, such as other fluorinated phenols and methylated aromatics.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| OH | 9.0 - 10.0 | Singlet (broad) | - |

| H-2 | 6.6 - 6.8 | Doublet of doublets | JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz |

| H-4 | 6.5 - 6.7 | Doublet of doublets | JH-F ≈ 10-12 Hz, JH-H ≈ 2-3 Hz |

| H-6 | 6.7 - 6.9 | Singlet (broad) or triplet | - |

| CH₃ | 2.2 - 2.4 | Singlet | - |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 155 - 158 |

| C-2 | 105 - 108 |

| C-3 (C-F) | 162 - 165 (doublet, ¹JC-F ≈ 240-250 Hz) |

| C-4 | 110 - 113 |

| C-5 (C-CH₃) | 140 - 143 |

| C-6 | 115 - 118 |

| CH₃ | 20 - 22 |

Solvent: CDCl₃ or DMSO-d₆. Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (methyl) | 2850 - 2960 | Stretching |

| C=C (aromatic) | 1580 - 1620, 1450 - 1500 | Stretching |

| C-O | 1180 - 1260 | Stretching |

| C-F | 1000 - 1100 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 126 | Molecular Ion |

| [M-CH₃]⁺ | 111 | Loss of a methyl radical |

| [M-CO]⁺ | 98 | Loss of carbon monoxide |

| [M-CHO]⁺ | 97 | Loss of a formyl radical |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet) : If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution : Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with an appropriate path length.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the solvent/KBr pellet).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation : A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition (Electron Ionization - EI) :

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce structural information. Characteristic losses of small neutral fragments (e.g., CH₃, CO) can help confirm the structure.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the NMR Spectrum Analysis of 3-Fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-methylphenol. Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and typical coupling constants, to predict and interpret the ¹H and ¹³C NMR spectra. This approach offers a robust framework for researchers encountering this or structurally similar molecules in their work.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Predictions are based on the additive effects of the fluoro, hydroxyl, and methyl substituents on the benzene ring. The base chemical shift for benzene is taken as 7.26 ppm for ¹H NMR and 128.5 ppm for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | 6.65 | Doublet of doublets (dd) | ⁴JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H4 | 6.58 | Doublet of doublets (dd) | ³JHH ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H6 | 6.72 | Singlet (broad) or Triplet | ⁴JHF ≈ 2-3 Hz, ⁴JHH ≈ 2-3 Hz |

| OH | 5.0 - 6.0 | Singlet (broad) | - |

| CH₃ | 2.28 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |

| C1 | 157.0 | Doublet | ³JCF ≈ 7-10 Hz |

| C2 | 103.5 | Doublet | ²JCF ≈ 20-25 Hz |

| C3 | 163.0 | Doublet | ¹JCF ≈ 240-250 Hz |

| C4 | 110.0 | Doublet | ²JCF ≈ 20-25 Hz |

| C5 | 140.0 | Doublet | ³JCF ≈ 7-10 Hz |

| C6 | 115.0 | Doublet | ⁴JCF ≈ 3-4 Hz |

| CH₃ | 21.5 | Singlet | - |

Interpretation of Predicted Spectra

¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons.

-

H6: This proton is situated between the fluorine and methyl groups. It is expected to appear as a broad singlet or a triplet due to small four-bond couplings to both the fluorine and the H4 proton.

-

H2: This proton is ortho to the hydroxyl group and meta to the methyl group. It will be split into a doublet of doublets by a significant four-bond coupling to the fluorine and a smaller four-bond coupling to H4.

-

H4: This proton is ortho to the methyl group and meta to the hydroxyl group. It will appear as a doublet of doublets due to a three-bond coupling with H2 and a four-bond coupling with H6.

-

OH Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

-

CH₃ Protons: The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show seven distinct signals. A key feature will be the splitting of the carbon signals due to coupling with the fluorine atom.

-

C3: The carbon directly attached to the fluorine atom will exhibit the largest coupling constant (¹JCF) and will be significantly deshielded.

-

C2 and C4: The carbons ortho to the fluorine will show a sizable two-bond coupling constant (²JCF).

-

C1 and C5: The carbons meta to the fluorine will have smaller three-bond coupling constants (³JCF).

-

C6: The carbon para to the fluorine will show the smallest four-bond coupling constant (⁴JCF).

-

CH₃: The methyl carbon will appear as a singlet.

Experimental Protocols

A standard protocol for obtaining high-quality NMR spectra of small organic molecules like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous peaks.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 240 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Visualization of Analytical Workflow

The logical workflow for the NMR spectrum analysis of this compound, from sample preparation to final structure confirmation, can be visualized as follows:

Caption: Logical workflow for NMR analysis of this compound.

This comprehensive guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. By combining predictive methods with established experimental protocols, researchers can confidently approach the structural elucidation of this and related fluorinated aromatic compounds.

In-Depth Technical Guide to the FT-IR Spectrum of 3-Fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Fluoro-5-methylphenol. It details the expected vibrational frequencies, provides standardized experimental protocols for spectral acquisition, and outlines a logical workflow for spectral analysis and interpretation. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Introduction to the FT-IR Spectroscopy of this compound

This compound is an aromatic organic compound with the chemical formula C₇H₇FO. Its structure comprises a benzene ring substituted with a hydroxyl group (-OH), a fluorine atom (-F), and a methyl group (-CH₃). FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule.

The FT-IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its key functional groups: the O-H bond of the phenolic hydroxyl group, the C-O bond, the aromatic C=C and C-H bonds, the C-F bond, and the C-H bonds of the methyl group. The precise positions of these bands can provide insights into the molecular structure and bonding.

Predicted FT-IR Vibrational Frequencies of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretching (intermolecular H-bonded) | 3600 - 3200 | Strong, Broad | The broadness is a characteristic feature of phenolic O-H groups involved in hydrogen bonding. |

| Aromatic C-H Stretching | 3100 - 3000 | Medium | These bands are typical for C-H stretching vibrations in aromatic rings. |

| Aliphatic C-H Stretching (methyl group) | 2975 - 2850 | Medium | Asymmetric and symmetric stretching vibrations of the C-H bonds in the -CH₃ group. |

| Aromatic C=C Stretching | 1620 - 1580, 1500 - 1450 | Strong to Medium | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| O-H Bending | 1410 - 1310 | Medium | In-plane bending vibration of the hydroxyl group. |

| C-O Stretching (phenolic) | 1260 - 1180 | Strong | This is a characteristic and strong absorption for phenolic compounds, distinguishing them from aliphatic alcohols.[1] |

| C-F Stretching | 1250 - 1000 | Strong | The carbon-fluorine bond gives rise to a strong absorption band in this region. |

| Aromatic C-H Out-of-Plane Bending | 900 - 690 | Strong | The substitution pattern on the benzene ring influences the number and position of these bands, providing structural information. |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid, liquid, or solution) and the specific experimental conditions.

Experimental Protocols for FT-IR Spectral Acquisition

The following protocols provide detailed methodologies for obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a convenient and widely used technique for solid and liquid samples that requires minimal sample preparation.

Apparatus:

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe to remove all traces of the sample.

Transmission FT-IR Spectroscopy (KBr Pellet Method)

This traditional method involves dispersing the solid sample in a transparent matrix, typically potassium bromide (KBr).

Apparatus:

-

FT-IR spectrometer.

-

Agate mortar and pestle.

-

Pellet press with die set.

-

Source of dry KBr powder (spectroscopic grade).

-

Spatula.

-

Infrared lamp (optional, for drying).

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Mix the sample and KBr thoroughly by grinding until a homogenous, fine powder is obtained.

-

Pellet Formation: Transfer the powder mixture into the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates a systematic workflow for the analysis and interpretation of an FT-IR spectrum, from initial data acquisition to final structural elucidation.

Caption: Logical workflow for FT-IR spectral analysis.

Conclusion

The FT-IR spectrum of this compound provides a unique fingerprint that is valuable for its identification and characterization. By understanding the expected vibrational frequencies of its key functional groups and employing standardized experimental protocols, researchers can confidently acquire and interpret high-quality spectra. This technical guide serves as a foundational resource for the application of FT-IR spectroscopy in the analysis of this compound within the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3-Fluoro-5-methylphenol (C₇H₇FO), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a published mass spectrum for this specific molecule, this document presents a predicted electron ionization (EI) mass spectrum, a plausible fragmentation pathway, and a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The predictions are based on the known fragmentation patterns of structurally similar compounds, such as 3-methylphenol and 3-fluorophenol.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted to be dominated by the molecular ion peak and fragments arising from the loss of stable neutral molecules and radicals. The molecular weight of this compound is 126.13 g/mol , which will correspond to the molecular ion peak ([M]⁺•) at m/z 126.

The fragmentation of aromatic compounds, particularly phenols, is heavily influenced by the stability of the aromatic ring.[1] The primary fragmentation events are expected to involve the hydroxyl and methyl groups, as well as the fluorine atom. For aromatic alcohols like phenols, the molecular ion peak is typically prominent due to the stability of the aromatic system.[1]

The following table summarizes the predicted major fragments for this compound under electron ionization.

| m/z (Predicted) | Ion Formula | Proposed Lost Fragment | Description |

| 126 | [C₇H₇FO]⁺• | - | Molecular Ion: Represents the intact molecule after the loss of an electron. Expected to be a prominent peak. |

| 125 | [C₇H₆FO]⁺ | H• | [M-H]⁺: Loss of a hydrogen radical, likely from the methyl or hydroxyl group, forming a stable cation. A common fragmentation for aromatic compounds.[1] |

| 98 | [C₆H₅F]⁺• | CO | [M-CO]⁺•: Loss of carbon monoxide, a characteristic fragmentation for phenols, leading to a cyclopentadienyl cation derivative. |

| 97 | [C₆H₄F]⁺ | CHO• | [M-CHO]⁺: Loss of a formyl radical (CHO•), another common pathway for phenols. |

| 83 | [C₅H₄F]⁺ | C₂H₃O• | Further fragmentation of the [M-H]⁺ ion. |

| 77 | [C₅H₄O]⁺ / [C₆H₅]⁺ | FCO• / F• | Loss of a fluorocarbonyl radical or a fluorine radical from fragment ions. The peak at m/z 77 is also characteristic of a phenyl cation, though its formation might be less favored in this specific case. |

| 69 | [C₄H₂F]⁺ | C₃H₅O• | Further fragmentation of the aromatic ring structure. |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion ([C₇H₇FO]⁺•) at m/z 126. This high-energy ion then undergoes a series of bond cleavages and rearrangements to produce smaller, stable fragment ions. The primary fragmentation pathways are visualized in the diagram below.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols for GC-MS Analysis

The following section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of phenols in various environmental matrices.[2][3][4]

1. Sample Preparation (Aqueous Sample)

-

pH Adjustment: Take a 1-liter water sample and adjust the pH to <2 using sulfuric acid.[5]

-

Solid Phase Extraction (SPE): Pass the acidified sample through a solid phase extraction cartridge (e.g., C18 or a polymeric sorbent) to adsorb the phenolic compounds.[2]

-

Elution: Elute the trapped analytes from the SPE cartridge with a suitable organic solvent, such as dichloromethane.[2]

-

Drying: Pass the collected organic extract through anhydrous sodium sulfate to remove any residual water.[5]

-

Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[5]

-

Internal Standard: Add an appropriate internal standard for quantification.

2. GC-MS Instrumentation and Conditions

A standard Gas Chromatograph coupled to a Mass Spectrometer is recommended for this analysis.[3]

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent).[6] |

| Injection Volume | 1 µL |

| Injector Temperature | 275 °C[3] |

| Injection Mode | Splitless (with a splitless time of 1 minute)[3] |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min.[3] |

| Oven Temperature Program | Initial temperature of 60°C held for 5 minutes, then ramp at 8-10°C/min to 300°C and hold for 10 minutes.[3][6] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[7] |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 300 °C[3] |

| Detector | Mass Analyzer (e.g., Quadrupole, Ion Trap) |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Experimental Workflow

The overall workflow for the analysis of this compound in an environmental sample is depicted in the following diagram. This workflow outlines the major steps from sample collection to final data analysis.

Caption: General workflow for the GC-MS analysis of this compound.

References

- 1. whitman.edu [whitman.edu]

- 2. NEMI Method Summary - 528 [nemi.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. benchchem.com [benchchem.com]

- 6. matec-conferences.org [matec-conferences.org]

- 7. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methylphenol is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its reactivity is primarily dictated by the interplay of the activating hydroxyl and methyl groups and the deactivating, electron-withdrawing fluorine atom. This guide provides a comprehensive overview of the known and predicted reactivity and stability of this compound, drawing upon available data and established principles of organic chemistry. Due to a lack of specific experimental studies on this particular isomer, some information is inferred from the behavior of analogous compounds. This document aims to serve as a valuable resource for professionals engaged in the research and development of molecules incorporating this scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various chemical processes and for developing appropriate handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO | [3] |

| Molecular Weight | 126.13 g/mol | [3] |

| Appearance | White crystals or granules; also reported as a liquid | [1] |

| Melting Point | ~46-48 °C | [1] |

| Boiling Point | 199.8 °C at 760 mmHg | |

| Flash Point | 88.2 °C | |

| Predicted pKa | 9.08 ± 0.10 | [2] |

| Solubility | Low solubility in water; good solubility in organic solvents | [1] |

Reactivity Profile

The reactivity of the this compound ring is influenced by the directing effects of its three substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, while the fluorine (-F) atom is an ortho-, para-directing deactivator. The interplay of these effects governs the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. The methyl group provides additional activation. The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, deactivating the ring. However, its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions.

The predicted sites of electrophilic attack are illustrated in the diagram below. The positions ortho and para to the strongly activating hydroxyl group (positions 2, 4, and 6) are the most likely to react. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and O-acylation. These reactions are standard for phenols and are expected to proceed under typical conditions.

Nucleophilic Aromatic Substitution

While the aromatic ring is generally electron-rich due to the hydroxyl and methyl groups, nucleophilic aromatic substitution is generally difficult. However, under forcing conditions or with strong nucleophiles, displacement of the fluorine atom might be possible, although this is expected to be a low-yielding process.

Stability Profile

The stability of this compound under various conditions is a critical parameter for its storage, handling, and use in synthetic processes.

Thermal Stability

Phenols are generally thermally stable. This compound has a relatively high boiling point, suggesting it can withstand elevated temperatures to some extent. However, prolonged exposure to high temperatures, especially in the presence of oxygen or catalysts, could lead to decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal decomposition profile of this compound.

-

Apparatus: Thermogravimetric Analyzer.

-

Method:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in a tared TGA pan.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample as a function of temperature is recorded.

-

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs.

Note: No specific experimental TGA data for this compound was found in the literature.

Photostability

Substituted phenols can be susceptible to photodegradation, especially in the presence of photosensitizers and oxygen. The ultraviolet (UV) absorption properties of this compound would determine its susceptibility to photodegradation.

Experimental Protocol: Photostability Study (Forced Degradation)

-

Objective: To assess the stability of this compound upon exposure to light.

-

Apparatus: Photostability chamber with controlled light exposure (e.g., Xenon lamp).

-

Method:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Expose the solution to a defined light source (e.g., ICH-compliant UV and visible light) for a specified duration.

-

A control sample should be kept in the dark at the same temperature.

-

Analyze the samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

-

Data Analysis: Compare the chromatograms of the exposed and control samples to identify and quantify any photodegradants.

Note: No specific experimental photostability data for this compound was found in the literature.

Stability in Solution (Hydrolytic Stability)

The stability of this compound in aqueous solutions at different pH values is important for its use in various formulations and reaction media. As a phenol, it is expected to be relatively stable to hydrolysis under neutral and acidic conditions. In strongly basic solutions, it will exist as the phenoxide ion, which may be more susceptible to oxidation.

Experimental Protocol: Hydrolytic Stability Study (Forced Degradation)

-

Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.

-

Method:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

-

Incubate the solutions at a controlled temperature (e.g., 50 °C) for a specified period.

-

Analyze the samples at various time points using a stability-indicating HPLC method.

-

-

Data Analysis: Determine the rate of degradation, if any, at each pH condition and identify major degradation products.

Safety and Handling

This compound is classified as a corrosive substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a versatile chemical intermediate with a reactivity profile dominated by the activating hydroxyl and methyl groups. While its physical properties are reasonably well-documented, there is a notable lack of specific experimental data regarding its detailed reactivity and stability under various stress conditions. The information and protocols provided in this guide are intended to offer a solid foundation for researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully elucidate its chemical behavior and degradation pathways, which will be crucial for its successful application in the synthesis of novel molecules.

References

An In-depth Technical Guide to Potential Derivatives of 3-Fluoro-5-methylphenol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. 3-Fluoro-5-methylphenol is a versatile starting material, offering multiple reaction sites for the synthesis of novel derivatives. Its unique substitution pattern—a fluorine atom meta to a hydroxyl group and a methyl group—provides a valuable platform for creating diverse chemical entities with potential therapeutic applications. This guide explores the synthesis of key derivatives of this compound, providing detailed experimental protocols, quantitative data, and insights into their potential biological relevance, particularly as enzyme inhibitors.

Key Synthetic Pathways and Derivatives

Two primary synthetic routes for derivatizing this compound are the Williamson ether synthesis, which targets the nucleophilic hydroxyl group, and the Suzuki-Miyaura coupling, which can be employed to form carbon-carbon bonds at the aromatic ring. These reactions allow for the creation of diverse libraries of ether and biaryl derivatives, respectively.

Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers by reacting an alkoxide with an alkyl halide. In the case of this compound, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with a suitable alkyl halide. This pathway is ideal for introducing a variety of side chains, which can be tailored to interact with specific biological targets.

This protocol describes the synthesis of an exemplary ether derivative.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Ethanol

Procedure:

-

Phenoxide Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a stoichiometric amount of aqueous sodium hydroxide (1.0 eq) and stir the mixture at room temperature for 20 minutes to form the sodium 3-fluoro-5-methylphenoxide.

-

Alkylation: To the phenoxide solution, add chloroacetic acid (1.1 eq). The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with 6M HCl until the pH is acidic. The aqueous layer is then extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution. The aqueous bicarbonate layer, containing the carboxylate salt of the product, is then carefully acidified with concentrated HCl, leading to the precipitation of the crude product.

-

Final Purification: The precipitate is collected by vacuum filtration and can be further purified by recrystallization from hot water to yield the final product, (3-fluoro-5-methylphenoxy)acetic acid.

The general workflow for this synthesis is outlined in the diagram below.

Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. To prepare biaryl derivatives of this compound, the phenol must first be converted to an aryl halide or triflate. Subsequently, this intermediate can be coupled with a variety of aryl or heteroaryl boronic acids.

This protocol outlines a representative Suzuki-Miyaura coupling to produce a biaryl derivative.

Materials:

-

3-Bromo-5-fluorophenol (derived from 3-fluoro-5-aminophenol, a related starting material)

-

Pyridine-3-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Water

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-fluorophenol (1.0 eq), pyridine-3-boronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (2.0 eq).

-

Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Execution: Degassed solvent (e.g., a mixture of dioxane and water) is added, and the reaction mixture is heated to 80-100 °C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-fluoro-5-(pyridin-3-yl)phenol.

The logical flow for this Suzuki-Miyaura coupling is depicted below.

Quantitative Data and Biological Relevance

While specific quantitative data for derivatives of this compound is not extensively available in public literature, related structures suggest high potential in drug discovery. For instance, fluorinated biaryl compounds are known to be potent enzyme inhibitors. A patent for inhibitors of Protein Arginine N-Methyltransferase 5 (PRMT5) includes compounds with a 3-fluoro-5-methyl substituted moiety, indicating the potential of these derivatives in cancer therapy.

The inhibitory activity of such compounds is typically evaluated through in vitro assays, and the results are reported as IC₅₀ values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). The table below illustrates hypothetical, yet plausible, data for potential derivatives based on known structure-activity relationships (SAR) for similar compound classes.

| Derivative Class | Example Structure | Potential Target | Hypothetical IC₅₀ (nM) |

| Ether | (3-Fluoro-5-methylphenoxy)alkanoic acid | Fatty Acid Synthase | 500 - 1500 |

| Biaryl | 3-Fluoro-5-(pyridin-3-yl)phenol | PRMT5 | 50 - 250 |

| Biaryl | 3-Fluoro-5-(pyrimidin-5-yl)phenol | Kinases (e.g., VEGFR) | 10 - 100 |

Potential Signaling Pathway Involvement

Derivatives of this compound, particularly those targeting enzymes like PRMT5, could play a significant role in modulating key cellular signaling pathways implicated in cancer. PRMT5 is an enzyme that methylates arginine residues on histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction. Overexpression of PRMT5 is observed in various cancers, making it an attractive therapeutic target.

Inhibition of PRMT5 by a this compound derivative could disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates a simplified potential mechanism of action.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of its ether and biaryl derivatives, coupled with the favorable pharmacological properties conferred by the fluoro-methyl substitution pattern, makes it an attractive starting point for drug discovery campaigns. Future research should focus on synthesizing and screening libraries of these derivatives against a range of biological targets, particularly kinases and methyltransferases involved in oncology and inflammatory diseases. Detailed structure-activity relationship studies will be crucial for optimizing potency and selectivity, ultimately leading to the identification of clinical candidates.

Commercial Suppliers and Technical Guide for 3-Fluoro-5-methylphenol

For researchers, scientists, and drug development professionals, 3-Fluoro-5-methylphenol is a valuable substituted aromatic building block. Its unique fluorine and methyl substitution pattern on the phenol ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity in the design of novel bioactive molecules. This technical guide provides an overview of its commercial availability, key properties, and representative experimental applications.

Commercial Availability

This compound (CAS No. 216976-31-7) is available from a range of specialty chemical suppliers. The purity and available quantities can vary, so it is advisable to consult the suppliers' websites for the most current information.

| Supplier | Purity | Notes |

| Sigma-Aldrich | 98% | Available through their ChemScene LLC partner. |

| Santa Cruz Biotechnology | - | Classified as a Dangerous Good for transport. For research use only.[1] |

| Synquest Labs | 98% | |

| BLD Pharm | - | |

| Simson Chemie | - | Available in various pack sizes. |

| Sunway Pharm | 97% | Available in various quantities from milligrams to hundreds of grams.[2] |

| Letopharm Limited | - | |

| Win-Win Chemical | 98% |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is aggregated from various suppliers and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 216976-31-7 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₇FO | [1][2][3][4][5] |

| Molecular Weight | 126.13 g/mol | [1][2] |

| Appearance | Colorless liquid or solid (white crystals/granules) | [3] |

| Boiling Point | 199.8 °C at 760 mmHg | [3] |

| Melting Point | ~46-48 °C | [9] |

| Flash Point | 88.2 °C | [3] |

| Density | 1.164 g/cm³ | [3] |

| pKa | 9.08 ± 0.10 (Predicted) | [3] |

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a molecule to its biological target. It is utilized in the development of new drugs and pesticides.[3]

Representative Experimental Protocols

While specific, detailed experimental protocols for reactions using this compound are not widely published in readily accessible literature, its chemical structure as a phenol lends itself to several common and important synthetic transformations. Below are detailed, representative protocols for reactions that a researcher would typically perform with this starting material.

O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of a substituted alkyl aryl ether, a common structural motif in biologically active molecules.

Reaction:

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

-

Dissolve the phenol in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of Diaryl Ethers via Copper-Promoted O-Arylation

This protocol outlines a method for the synthesis of diaryl ethers, which are important structures in many natural products and pharmaceuticals.

Reaction:

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Copper(II) acetate (Cu(OAc)₂)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Powdered 4 Å molecular sieves

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Cu(OAc)₂ (1.1 eq), and powdered 4 Å molecular sieves.

-

Add anhydrous DCM as the solvent.

-

Add triethylamine (2.0 eq) to the mixture.

-

Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Potential Signaling Pathway Modulation